N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
“N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide” is a complex organic compound that contains several functional groups and rings. It has a benzamide group, a piperidine ring, and a pyrazole ring. The pyrazole ring is a heterocyclic compound that contains two nitrogen atoms . The piperidine ring is a common structure in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would add a level of rigidity to the molecule, while the benzamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid. The pyrazole ring might be susceptible to reactions with electrophiles due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific functional groups present. The presence of the benzamide group might increase its solubility in polar solvents .Mechanism of Action
The exact mechanism of action of N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide is not fully understood. However, it is known to interact with various receptors and enzymes in the body. This compound has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, oxidative stress, and apoptosis. It has also been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in animal models. It has been shown to increase the levels of the antioxidant enzymes superoxide dismutase and catalase, which protect cells from oxidative stress. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide in lab experiments is its high selectivity for the sigma-1 receptor. This allows researchers to study the specific effects of sigma-1 receptor modulation without the potential confounding effects of other receptors. However, one of the limitations of using this compound is its relatively low potency compared to other sigma-1 receptor antagonists. This may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide. One area of research is the development of more potent and selective sigma-1 receptor antagonists based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases such as neurodegenerative diseases, cancer, and cardiovascular diseases. Finally, the mechanisms underlying the biochemical and physiological effects of this compound need to be further elucidated to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with N-(2-aminoethyl)-4-chlorobenzamide in the presence of triethylamine. The resulting intermediate is then reacted with 1-(3-chloropropyl)piperidine in the presence of potassium carbonate to give this compound.
Scientific Research Applications
N-(2-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-oxoethyl)benzamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and cardiovascular diseases. It has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, this compound has been shown to exhibit cardioprotective effects in animal models of ischemia-reperfusion injury.
Safety and Hazards
Properties
IUPAC Name |
N-[2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-21-11-9-16(20-21)15-8-5-10-22(13-15)17(23)12-19-18(24)14-6-3-2-4-7-14/h2-4,6-7,9,11,15H,5,8,10,12-13H2,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZPIUGAKQMZCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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